(1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid is a cyclic organic compound with a unique structure that includes a hydroxyl group, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexene derivatives, which are oxidized to introduce the hydroxyl and ketone functionalities. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are typically carried out in solvents like acetone or dichloromethane at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of cyclohexene derivatives in a continuous flow reactor. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 1,5-dioxocyclohex-3-ene-1-carboxylic acid.
Reduction: Formation of (1R)-1-hydroxycyclohex-3-ene-1-carboxylic acid.
Substitution: Formation of halogenated derivatives like (1R)-1-chloro-5-oxocyclohex-3-ene-1-carboxylic acid.
Scientific Research Applications
(1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ketone group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-hydroxy-5-oxocyclohexane-1-carboxylic acid: Lacks the double bond in the ring, resulting in different chemical reactivity.
(1R)-1-hydroxy-5-oxocyclohex-3-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, leading to different solubility and reactivity.
Properties
CAS No. |
233271-89-1 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R)-1-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-2-1-3-7(11,4-5)6(9)10/h1-2,11H,3-4H2,(H,9,10)/t7-/m1/s1 |
InChI Key |
PZLPBXHBCCBRGN-SSDOTTSWSA-N |
Isomeric SMILES |
C1C=CC(=O)C[C@]1(C(=O)O)O |
Canonical SMILES |
C1C=CC(=O)CC1(C(=O)O)O |
Origin of Product |
United States |
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